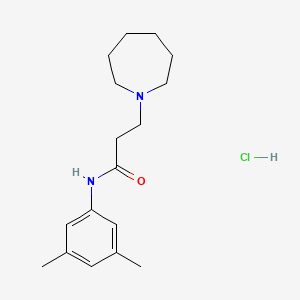
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride
説明
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a crucial regulator of cell growth, metabolism, and autophagy, making it an attractive target for cancer therapy.
作用機序
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride targets the mTOR kinase, which plays a critical role in regulating cell growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride inhibits both mTORC1 and mTORC2, leading to a decrease in protein synthesis, cell proliferation, and survival. Furthermore, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to have other biochemical and physiological effects. For example, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, making it a valuable tool for studying the role of mTOR in various cellular processes. Additionally, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, there are also limitations to using 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride in lab experiments. For example, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride. One area of interest is identifying biomarkers that can predict response to 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride therapy. Additionally, there is interest in developing more potent and selective mTOR inhibitors that can overcome the limitations of 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride. Finally, there is interest in exploring the potential use of 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride in combination with other therapies, such as immunotherapy, to improve cancer treatment outcomes.
In conclusion, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride is a small molecule inhibitor that targets the mTOR kinase and has shown promising results in preclinical and clinical trials for cancer therapy. It has also been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. While 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has several advantages as a research tool, there are also limitations to its use. Future research on 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride will focus on identifying biomarkers, developing more potent and selective mTOR inhibitors, and exploring combination therapy options.
科学的研究の応用
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, prostate cancer, and glioblastoma. 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option. Additionally, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders.
特性
IUPAC Name |
3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-14-11-15(2)13-16(12-14)18-17(20)7-10-19-8-5-3-4-6-9-19;/h11-13H,3-10H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDDLUJXJROUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



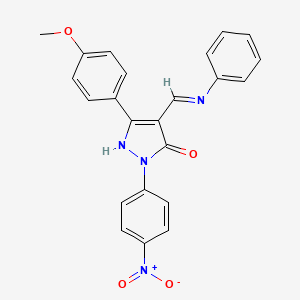
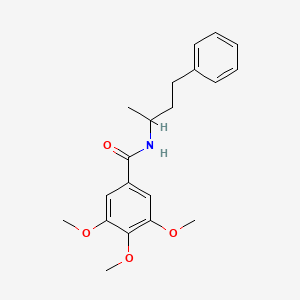
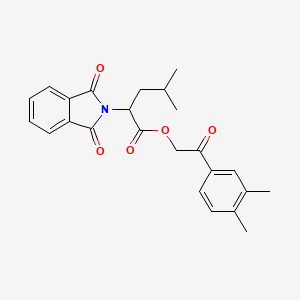
![1-(3-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3942433.png)

![(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B3942444.png)
![4-ethyl-3-methyl-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}thio)-4H-1,2,4-triazole](/img/structure/B3942451.png)
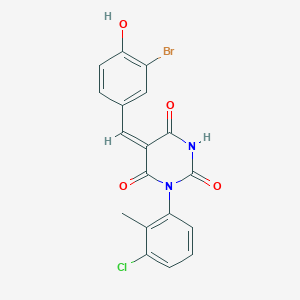
![3-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3942453.png)
![17-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3942466.png)
![N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3942473.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B3942476.png)
![2-{[(butylamino)carbonyl]amino}-N-phenylbenzamide](/img/structure/B3942485.png)
![2-(3-fluorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3942487.png)